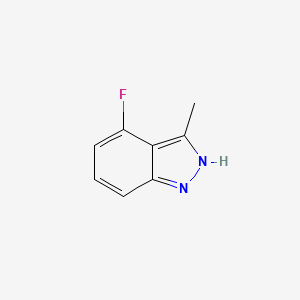

4-Fluoro-3-methyl-1H-indazole

Beschreibung

Eigenschaften

IUPAC Name |

4-fluoro-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTONAHDKOCUIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384437 | |

| Record name | 4-Fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662146-05-6 | |

| Record name | 4-Fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Preparation and Functionalization

Halogenated Aniline Derivative Synthesis :

A key intermediate is 4-bromo-3-fluoro-2-methylaniline, which can be prepared by halogenation and methylation of suitable aromatic precursors. This compound serves as a substrate for subsequent cyclization to the indazole ring system.Nitration and Reduction to Aminoacetophenone :

For the methylated indazole core, 2-nitroacetophenone derivatives are synthesized by nitration of acetophenone under controlled acidic conditions (sulfuric and nitric acid mixture) at low temperatures (below -15°C) with calcium silicate as a catalyst to improve yield and selectivity. The nitro group is then reduced to an amino group using iron powder and ammonium chloride, yielding 2-aminoacetophenone derivatives.

Cyclization to Indazole Core

Diazotization and Cyclization :

The aminoacetophenone intermediate is diazotized using sodium nitrite in acidic conditions at 0-10°C, followed by reduction with stannous chloride hydrochloride solution. This process induces intramolecular cyclization to form the 3-methyl-1H-indazole core with high purity and yield (~90%).Halogenation and Fluorination :

The introduction of fluorine at the 4-position is achieved by starting from fluorinated aniline derivatives or via selective halogen exchange reactions. For example, 4-bromo-3-fluoro-1H-indazole derivatives are synthesized by reacting 4-bromo-3-fluoro-2-methylaniline with isoamyl sulfite in acetic acid/toluene at elevated temperatures (90-110°C), followed by cyclization.

Specific Synthesis of this compound

Synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Compound 3) :

In a 1L four-neck flask, 20.4 g of 4-bromo-3-fluoro-2-methylaniline is dissolved in 200 mL toluene, heated to 90°C, and treated with diethyl ether and acetic acid. Isoamyl sulfite is added dropwise at 110°C, and the reaction proceeds for 3 hours. The product is isolated by filtration after methanol slurry, yielding 10.4 g (40.5%) of the ethanone intermediate.Conversion to 5-bromo-4-fluoro-1H-indazole :

The ethanone intermediate is reacted in methanol/water with potassium carbonate or bicarbonate at room temperature for 12 hours, followed by filtration and drying to yield 5-bromo-4-fluoro-1H-indazole with yields ranging from 77% to 81% depending on the base used.Final Methylation and Fluorination Steps :

The methyl group at the 3-position is introduced either by starting from methylated precursors or via methyl Grignard reagents reacting with fluorinated benzaldehydes, followed by oxidation and ring closure with hydrazine hydrate. This method ensures high selectivity and purity of the 3-methyl substitution.

Data Table Summarizing Key Reaction Conditions and Yields

| Step | Reactants / Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-bromo-3-fluoro-2-methylaniline + isoamyl sulfite | Toluene, 90-110°C, 3 h | 40.5 | Formation of ethanone intermediate |

| 2 | Ethanone intermediate + K2CO3 or KHCO3 or NaOH | Methanol/water, RT, 12 h | 77-81 | Cyclization to 5-bromo-4-fluoro-indazole |

| 3 | Fluorinated benzaldehyde + methyl Grignard reagent | N2 atmosphere, oxidation with MnO2 | Not specified | Methylation and oxidation steps |

| 4 | Oxidized intermediate + hydrazine hydrate | Ring closure to form indazole core | Not specified | Final cyclization step |

Research Findings and Analytical Characterization

The synthesized this compound and related derivatives have been characterized by high-resolution mass spectrometry, ^1H-, ^13C-, and ^19F-NMR spectroscopy, confirming the substitution pattern and purity.

Computational studies (GIAO calculations) support the observed chemical shifts and electronic structure, validating the synthetic approach and structural assignments.

The use of calcium silicate as a catalyst in nitration steps significantly improves the yield and operational simplicity for industrial-scale synthesis of methylated indazoles.

Summary and Expert Notes

The preparation of this compound is best achieved via a multi-step synthetic route starting from halogenated and methylated aniline or acetophenone derivatives.

Key steps include nitration, reduction, diazotization, and cyclization, with careful control of temperature and reaction conditions to optimize yield and selectivity.

The fluorine substituent is introduced early in the synthesis via fluorinated starting materials, while the methyl group is incorporated either by methylated precursors or methyl Grignard reagents.

The cyclization to the indazole core is efficiently performed under mild conditions using bases such as potassium carbonate or bicarbonate in methanol/water mixtures.

Analytical and computational data confirm the structure and purity of the final product, supporting the robustness of the synthetic methods.

Analyse Chemischer Reaktionen

Substitution Reactions

The fluorine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Notes:

- Fluorine's electronegativity enhances the electrophilicity of the C4 position, facilitating NAS .

- Steric hindrance from the C3 methyl group may reduce reaction rates compared to non-methylated analogs .

Alkylation and Acylation

The NH group in the indazole ring undergoes alkylation or acylation to form N-substituted derivatives:

Mechanistic Insight:

- Alkylation typically requires strong bases (e.g., K₂CO₃) to deprotonate the NH group .

- Acylation proceeds via nucleophilic attack of the indazole nitrogen on the acyl chloride .

Oxidation Reactions

The methyl group at position 3 can be oxidized to a carboxylic acid under harsh conditions:

| Substrate | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluoro-3-methyl-1H-indazole | KMnO₄, H₂SO₄, 100°C, 12h | 4-Fluoro-1H-indazole-3-carboxylic acid | 34% |

Challenges:

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at the C6/C7 positions:

Key Factors:

- The fluorine atom directs electrophilic substitution to the C6/C7 positions .

- Methyl group steric effects may limit coupling efficiency at C3 .

Reduction and Ring-Opening

Selective reduction of the indazole ring is achievable under hydrogenation conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 4-Fluoro-3-methyl-2,3-dihydro-1H-indazole | 83% |

Applications:

Halogenation

Electrophilic halogenation introduces halogens at the C5/C6 positions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux, 6h | 5-Bromo-4-fluoro-3-methyl-1H-indazole | 61% |

Regioselectivity:

Biological Activity and Derivatives

Derivatives of this compound show promise in medicinal chemistry:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Fluoro-3-methyl-1H-indazole is primarily recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. Its unique chemical structure allows it to participate in the development of targeted therapies for diseases such as cancer and infectious diseases.

Case Study: Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer activity. For instance, a study demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating key proteins involved in cell survival pathways.

Table 1: Apoptosis Induction in Cancer Cell Lines

| Compound Variant | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 4-Fluoro Derivative | 10-14 | K562 (Leukemia) |

| Non-Fluorinated Variant | >100 | Various |

This table illustrates the enhanced potency of fluorinated derivatives compared to their non-fluorinated counterparts, emphasizing the significance of fluorine substitution in increasing biological activity.

Biological Research

The compound is extensively used in biological studies to investigate mechanisms of action within cellular pathways. It aids researchers in understanding drug interactions and efficacy through various assays.

Material Science

In material science, this compound is utilized for developing advanced materials such as polymers and coatings. Its unique properties enhance material performance, making it suitable for various industrial applications.

In analytical chemistry, this compound acts as a reference standard in various analytical methods. This application is crucial for accurately quantifying similar compounds within complex mixtures, enhancing the reliability of experimental results.

Agrochemical Formulations

The potential applications of this compound extend to agrochemicals, where it is explored for developing more effective pest control solutions. Its biological activity may contribute to improved efficacy in agricultural practices.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Key Observations :

- Halogenation : Fluorine at the 4-position is common in these derivatives, likely due to its ability to enhance metabolic stability and membrane permeability. Iodo or bromo substituents (e.g., 6-Bromo-4-fluoro-1H-indazole) increase molecular weight and lipophilicity, which may improve target binding but reduce solubility .

- Methyl and Trifluoromethyl Groups: The 3-methyl group in the parent compound contributes to steric bulk without significantly altering polarity.

- Amino Substitution: The 3-amino group in 4-Fluoro-1-methyl-1H-indazol-3-amine adds hydrogen-bonding capability, which could enhance interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoro-3-methyl-1H-indazole, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors or functionalization of indazole scaffolds. For example, magnesium intermediates (e.g., 1-benzyl-3-hydroxymethyl-1H-indazole derivatives) are used to introduce substituents via nucleophilic substitution or cross-coupling reactions . Key parameters include:

- Temperature : Reflux conditions (323–373 K) to ensure complete conversion .

- Catalysts : Triethylamine or palladium-based catalysts for regioselective coupling .

- Solvent Choice : Methanol or ethyl acetate for solubility and workup efficiency .

- Purity Control : Column chromatography or recrystallization to isolate the target compound .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Multimodal spectroscopic and crystallographic techniques are employed:

- NMR Spectroscopy : - and -NMR to verify substituent positions and fluorine coupling patterns .

- X-ray Diffraction (XRD) : Resolves dihedral angles between the indazole core and substituents (e.g., fluoro and methyl groups) to confirm regiochemistry .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/F percentages to validate purity .

Q. What in vitro assays are recommended for preliminary pharmacological screening of this compound?

- Methodological Answer : Focus on target-specific assays based on structural analogs:

- Kinase Inhibition : Use fluorescence polarization assays to evaluate binding to kinases (e.g., CDK or MAP kinases) .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., mGluR5 or serotonin receptors) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., glioblastoma or leukemia) to assess antiproliferative activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the regioselectivity of this compound synthesis?

- Methodological Answer : Regioselectivity challenges arise from competing substitution patterns. Strategies include:

- Directed Metalation : Use of directing groups (e.g., benzyl or sulfonyl) to steer fluorine/methyl incorporation .

- Microwave-Assisted Synthesis : Accelerates kinetics to favor thermodynamically stable regioisomers .

- Computational Modeling : DFT calculations predict transition-state energies to identify optimal pathways .

Q. What strategies resolve contradictory data in the pharmacological profiling of indazole derivatives?

- Methodological Answer : Contradictions (e.g., conflicting kinase inhibition or cytotoxicity results) require:

- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines to rule out cell-specific effects .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended targets .

- Metabolic Stability Assays : Evaluate cytochrome P450 interactions to assess bioavailability discrepancies .

Q. How do steric and electronic effects of the 3-methyl and 4-fluoro substituents influence molecular interactions in crystallographic studies?

- Methodological Answer : XRD data for analogs (e.g., 4,6-bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one) reveal:

- Steric Effects : The 3-methyl group induces torsional strain (dihedral angles: 12–84°), altering ligand-receptor docking .

- Electronic Effects : Fluorine’s electronegativity stabilizes hydrogen bonds (C–H⋯F) in crystal lattices, impacting solubility .

- Table 1 : Key crystallographic parameters for indazole derivatives:

| Compound | Dihedral Angle (°) | Hydrogen Bond Length (Å) | Reference |

|---|---|---|---|

| This compound analog | 12.65–84.15 | 2.8–3.1 |

Q. What computational methods are effective in predicting the metabolic pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron density to predict sites of oxidative metabolism (e.g., CYP3A4-mediated dealkylation) .

- Molecular Dynamics (MD) : Simulates ligand-enzyme binding to identify metabolically labile regions .

- In Silico Tools : Software like Schrödinger’s ADMET Predictor or MetaSite prioritizes metabolites for LC-MS validation .

Safety and Handling Considerations

Q. What precautions are critical for handling this compound in experimental settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental contamination .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer :

- Structural Reanalysis : Verify substituent positions via XRD to rule out regioisomeric impurities .

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay protocols .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.